Product packaging for Methyl 2,6-dibromobenzoate(Cat. No.:CAS No. 873994-34-4)

Methyl 2,6-dibromobenzoate

Cat. No.: B189561
CAS No.: 873994-34-4
M. Wt: 293.94 g/mol
InChI Key: XBRJXFYZADAIRU-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Compounds in Organic Synthesis

Halogenated aromatic compounds are a cornerstone of organic synthesis, primarily due to the unique reactivity conferred by the halogen substituents. numberanalytics.com The introduction of halogen atoms, such as bromine, chlorine, or iodine, into an aromatic ring can transform an otherwise inert compound into a versatile intermediate for a variety of chemical transformations. mt.comthieme-connect.com This is because halogens can act as good leaving groups in nucleophilic substitution reactions and facilitate the formation of organometallic reagents, which are crucial for constructing new carbon-carbon and carbon-heteroatom bonds. thieme-connect.com

The process of introducing a halogen to an aromatic ring, known as halogenation, is a fundamental reaction in organic chemistry. numberanalytics.com It typically proceeds through an electrophilic aromatic substitution mechanism, where a halogen acts as an electrophile and replaces a hydrogen atom on the aromatic ring. numberanalytics.com The presence of halogens can also influence the electronic properties of the aromatic ring, which in turn affects its reactivity and biological activity. This makes halogenated aromatic compounds particularly important in the pharmaceutical industry for the synthesis of various drugs, including antidepressants and antihistamines. numberanalytics.com Furthermore, these compounds find applications in the development of advanced materials like halogenated polymers and dyes. numberanalytics.com

Overview of Ester Functionality in Chemical Transformations

The ester functional group, with its characteristic R-COOR' structure, is one of the most common and versatile functional groups in organic chemistry. chemistrytalk.orgreagent.co.uk Esters are found in a vast range of natural and synthetic compounds, contributing to the flavors and fragrances of many fruits and flowers. reagent.co.ukebsco.com In the realm of chemical transformations, the ester group is highly valuable due to its moderate reactivity. libretexts.org

Esters can undergo a variety of important reactions. One of the most fundamental is hydrolysis, the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. ebsco.comlibretexts.org Another key transformation is transesterification, where the alkoxy group of an ester is exchanged with that of another alcohol. solubilityofthings.com Esters can also be converted to amides through reaction with amines (aminolysis) and can react with Grignard reagents to form tertiary alcohols. libretexts.org Furthermore, the reduction of esters with powerful reducing agents like lithium aluminum hydride produces primary alcohols. libretexts.org The controlled nature of these transformations makes esters essential intermediates in the synthesis of complex organic molecules. solubilityofthings.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Br2O2 B189561 Methyl 2,6-dibromobenzoate CAS No. 873994-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,6-dibromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRJXFYZADAIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355780
Record name methyl 2,6-dibromobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873994-34-4
Record name methyl 2,6-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,6-dibromobenzoate
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Mechanistic Investigations of Methyl 2,6 Dibromobenzoate Reactivity

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on an aryl halide typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgmsu.edu While the methyl ester of methyl 2,6-dibromobenzoate is an electron-withdrawing group, its ability to activate the ring is modest and must contend with the significant steric hindrance posed by the two ortho-bromine atoms.

SNAr Mechanisms (e.g., with Grignard reagents)

The classical SNAr mechanism proceeds via a two-step addition-elimination sequence. pressbooks.pub A nucleophile attacks the carbon atom bearing the leaving group (a bromide ion in this case), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The leaving group is then expelled, restoring the aromaticity of the ring. For this pathway to be effective, electron-withdrawing substituents must be present to stabilize the negative charge of the intermediate. pressbooks.pubiscnagpur.ac.in

In the case of this compound, reaction with a potent nucleophile like a Grignard reagent presents a challenge. Grignard reagents are not only strong nucleophiles but also strong bases, and they readily attack ester carbonyl groups. dicp.ac.cn Therefore, a direct SNAr reaction at the C-Br bond must compete with nucleophilic addition to the ester functionality. The significant steric hindrance from the two ortho-bromine atoms makes a direct attack on the ring carbon exceptionally difficult, suggesting that reaction at the more accessible ester carbonyl is more likely.

An alternative pathway for unactivated aryl halides is the radical nucleophilic aromatic substitution (SRN1) mechanism. inflibnet.ac.in This chain reaction is initiated by the transfer of an electron to the aryl halide, forming a radical anion. iscnagpur.ac.inrsc.org This intermediate then fragments, losing a halide ion to produce an aryl radical. The aryl radical can then react with a nucleophile. inflibnet.ac.inacs.org Photostimulation or the use of solvated electrons can initiate this process. iscnagpur.ac.inacs.org For dihaloarenes, the SRN1 mechanism can lead to either mono- or di-substitution products, depending on the reaction conditions and the nature of the substrate. rsc.orgacs.orgacs.org While plausible, the efficiency of an SRN1 pathway for this compound would depend on the specific nucleophile and initiation method employed.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Transition metal-catalyzed cross-coupling reactions provide a powerful method for forming new carbon-carbon bonds at the site of the carbon-bromine bonds in this compound. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mt.com The steric hindrance of the 2,6-disubstituted pattern presents a significant challenge, often requiring specialized ligands and conditions. dicp.ac.cnrsc.org

Suzuki-Miyaura Coupling: The Suzuki reaction couples an organoboron reagent (like a boronic acid) with an organohalide. organic-chemistry.org The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. mt.com For sterically hindered substrates like this compound, the oxidative addition and reductive elimination steps can be slow. rsc.orgrsc.org The use of bulky, electron-rich phosphine (B1218219) ligands, such as AntPhos, can promote these challenging couplings by stabilizing the palladium intermediates and inhibiting side reactions like β-hydride elimination when coupling with alkylboronic acids. rsc.org

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, using a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The mechanism involves two interconnected catalytic cycles. wikipedia.orglibretexts.org In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is the first step. In the copper cycle, the alkyne is activated by forming a copper(I) acetylide. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the coupled product. wikipedia.org Copper-free variants also exist, where the mechanism still relies on the fundamental steps of oxidative addition, transmetalation (which can be the rate-determining step), and reductive elimination. wikipedia.org The reactivity order for halides is typically I > Br > Cl, making the bromide in this compound a viable substrate. wikipedia.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. nih.govorganic-chemistry.org A key advantage is the high reactivity and functional group tolerance of organozinc compounds. researchgate.net The mechanism follows the standard catalytic cycle: oxidative addition of the aryl bromide to a Pd(0) or Ni(0) complex, transmetalation from the organozinc reagent, and reductive elimination. nih.gov This method has proven effective for coupling with sterically demanding aryl bromides, including ortho-substituted examples. nih.govorganic-chemistry.orgresearchgate.net The choice of ligand is critical; for instance, new biarylphosphine ligands like CPhos have been developed to effectively promote the desired reductive elimination over undesired side reactions. nih.govorganic-chemistry.org

Carbon-Halogen Bond Activation Mechanisms

The cleavage of the C-Br bond is the pivotal first step in the catalytic cross-coupling reactions discussed above. This activation is most commonly achieved through oxidative addition to a low-valent transition metal center.

Reductive Elimination Processes

Reductive elimination is the final, bond-forming step in the catalytic cycles of cross-coupling reactions. It involves the formation of a new bond between two ligands on the metal center, with a corresponding reduction in the metal's oxidation state (e.g., from Pd(II) to Pd(0)). The steric and electronic properties of the ligands being coupled heavily influence the rate of this process. For instance, reductive elimination from arylpalladium(II) amido complexes has been shown to be significantly slower for the parent amido (NH2) ligand compared to alkyl- or arylamido ligands, a counterintuitive result attributed to steric effects. nih.gov Similarly, the reductive elimination of ethers from arylpalladium alkoxide complexes is generally slower than the corresponding elimination of amines from amido complexes. nih.gov For sterically hindered substrates like those derived from this compound, the crowding around the metal center can make reductive elimination a challenging and potentially rate-limiting step. acs.orgberkeley.edu

Oxidative Addition Reactions

Oxidative addition is the initial step where the transition metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of the aryl halide, increasing its oxidation state (e.g., to Pd(II)). researchgate.netlibretexts.org This process transforms the electrophilic aryl halide into a nucleophilic organometallic species within the catalytic cycle. The mechanism can be concerted or proceed through a more polar, SN2-like pathway. libretexts.org The reactivity of aryl halides follows the trend I > Br > Cl, reflecting the C-X bond strength. acs.org The steric bulk on this compound, with substituents at both ortho positions, can hinder the approach of the metal catalyst, potentially slowing the rate of oxidative addition. semanticscholar.org The choice of ligand on the metal is crucial; bulky, electron-donating phosphine ligands are often required to facilitate the oxidative addition of sterically demanding or less reactive aryl halides. mit.edunih.gov

Hydrolysis and Transesterification Mechanisms

The ester group of this compound is subject to hydrolysis and transesterification, but the reaction mechanisms are profoundly affected by the severe steric hindrance imposed by the adjacent bromine atoms.

Hydrolysis: Under basic conditions, the typical mechanism for ester hydrolysis is a bimolecular nucleophilic acyl substitution (BAc2). stackexchange.com This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the methoxide (B1231860) leaving group. However, for sterically crowded esters like this compound, access to the carbonyl carbon is severely restricted. cdnsciencepub.comucoz.com This steric hindrance dramatically slows the BAc2 pathway.

Consequently, an alternative mechanism, bimolecular nucleophilic alkyl substitution (BAl2), becomes competitive. stackexchange.comucoz.comunion.edu In the BAl2 mechanism, the hydroxide ion acts as a nucleophile in an SN2 reaction, attacking the less hindered methyl carbon of the ester. This displaces the carboxylate anion as the leaving group. stackexchange.comunion.edu This pathway is generally rare for esters but becomes significant when the acyl carbon is sterically blocked and the alkyl group is unhindered (like a methyl group). stackexchange.comucoz.com

Under acidic conditions, the common mechanism is AAc2, which involves protonation of the carbonyl oxygen followed by nucleophilic attack by water. cdnsciencepub.comucoz.com For highly hindered esters, this can switch to a unimolecular AAc1 mechanism, involving the formation of an acylium ion, or even an AAl1 (SN1) mechanism if the alkyl group can form a stable carbocation (not relevant for a methyl group). cdnsciencepub.comucoz.com

Transesterification: Transesterification is the conversion of one ester to another by reaction with an alcohol. The mechanisms are analogous to hydrolysis, with an alcohol (ROH) acting as the nucleophile instead of water. researchgate.netresearchgate.net

Under basic conditions (using an alkoxide, RO⁻), the reaction follows a BAc2 mechanism, but as with hydrolysis, this pathway is hindered for this compound. researchgate.net The alternative BAl2 pathway, involving SN2 attack of the alkoxide on the methyl group, is a likely alternative.

Under acidic conditions, the AAc2 mechanism prevails. The steric hindrance of the incoming alcohol also plays a crucial role; less hindered alcohols like ethanol (B145695) react faster than bulkier alcohols like isopropanol. researchgate.netrsc.org For very hindered esters and alcohols, high pressure or specialized catalysts may be required to achieve efficient transesterification. researchgate.netarkat-usa.org

Electrophilic Reaction Pathways on the Aromatic Ring

The reactivity of an aromatic ring towards electrophilic substitution is profoundly influenced by the nature of the substituents it carries. In the case of this compound, the benzene (B151609) ring is substituted with three groups: a methyl ester group (-COOCH3) at position 1, and two bromine atoms (-Br) at positions 2 and 6. All three of these substituents are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. rsc.orgscribd.com

An electrophilic aromatic substitution reaction proceeds via a two-step mechanism: the initial attack of the electrophile on the electron-rich pi system of the benzene ring to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the removal of a proton to restore aromaticity. grabmyessay.com The presence of electron-withdrawing groups destabilizes this positively charged intermediate, thereby increasing the activation energy and slowing down the rate of reaction. grabmyessay.com

The methyl ester group is a deactivating meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C3 and C5). rsc.orgaiinmr.com Halogens, such as bromine, are also deactivating due to their inductive electron-withdrawing effect, but their lone pairs can participate in resonance, making them ortho-, para-directors. wikipedia.orgdocbrown.info

For this compound, the directing effects are as follows:

The methyl ester group at C1 directs incoming electrophiles to the C3 and C5 positions.

The bromine atom at C2 directs to the ortho position (C3 ) and the para position (C5 ).

The bromine atom at C6 directs to the ortho position (C5 ) and the para position (C3 ).

Therefore, the directing effects of all three substituents reinforce each other, directing any potential electrophilic attack to the C3 and C5 positions. However, due to the strong cumulative deactivating effect of one ester and two halogen groups, this compound is highly unreactive towards electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. libretexts.orgopenstax.orgsavemyexams.com Forcing conditions, such as high temperatures and strong acid catalysts, would be required, and even then, yields are expected to be low.

Radical Reaction Mechanisms

Radical reactions involve species with unpaired electrons, known as free radicals. utexas.edu These reactions typically proceed through a chain reaction mechanism consisting of three phases: initiation, propagation, and termination. libretexts.orglumenlearning.com The initiation step, which forms the initial radical, can be achieved through thermal or photochemical homolytic cleavage of a weak bond. utexas.edulibretexts.org

For this compound, radical reactions would likely involve the carbon-bromine bonds rather than the aromatic C-H bonds or the methyl ester group. The C-Br bond is weaker than the C-H or C-C bonds of the aromatic ring and can undergo homolysis (cleavage where each atom retains one of the bonding electrons) under the influence of heat or UV light to form an aryl radical. lkouniv.ac.ingacariyalur.ac.in

Potential Radical Pathways:

Aryl Radical Formation: Homolytic cleavage of one of the C-Br bonds would generate a 2-bromo-6-(methoxycarbonyl)phenyl radical. This highly reactive intermediate could then participate in various propagation steps.

Hydrogen Abstraction: The newly formed aryl radical could abstract a hydrogen atom from a solvent or another molecule to form methyl 2-bromobenzoate. lkouniv.ac.in

Addition to Unsaturated Systems: The aryl radical could add to a π-bond of an alkene or alkyne, leading to the formation of a new carbon-carbon bond and another radical species, propagating the chain. lkouniv.ac.in

Termination: The reaction chain terminates when two radical species combine. libretexts.org This could involve the dimerization of two aryl radicals or their reaction with another radical present in the system.

While these mechanisms are plausible based on the general principles of free radical chemistry, specific documented examples of radical reactions involving this compound are scarce in the literature. Reactions involving aryl halides often proceed via non-radical pathways, such as transition metal-catalyzed cross-coupling reactions. However, under specific conditions, such as high temperature or photochemical initiation, radical mechanisms can become relevant. lkouniv.ac.inirispublishers.com

Advanced Chemical Transformations and Derivatization Strategies

Functionalization of the Benzoate (B1203000) Moiety

The benzoate portion of Methyl 2,6-dibromobenzoate offers several avenues for chemical modification, primarily centered around the ester group. These transformations allow for the introduction of different functional groups, altering the compound's physical and chemical properties.

Modification of the Ester Group

The ester group of this compound can undergo hydrolysis and transesterification reactions.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 2,6-dibromobenzoic acid. libretexts.orglibretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis is a reversible process that begins with the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. libretexts.orgchemistrysteps.com Basic hydrolysis, also known as saponification, is an irreversible process that uses a stoichiometric amount of a strong base, like sodium hydroxide (B78521), to yield the corresponding carboxylate salt. libretexts.orglibretexts.org

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.orgmasterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. libretexts.org For instance, reacting this compound with ethanol (B145695) under acidic conditions would yield Ethyl 2,6-dibromobenzoate. The mechanism under acidic conditions involves protonation of the carbonyl, nucleophilic attack by the new alcohol, and subsequent elimination of methanol (B129727). libretexts.orgmasterorganicchemistry.com

ReactionReagentsProduct
HydrolysisH₃O⁺ or NaOH/H₂O2,6-Dibromobenzoic acid
TransesterificationR'OH, H⁺ or OR'⁻This compound

Table 1: Key transformations involving the ester group of this compound.

Amidation and Other Carbonyl Transformations

The ester can be converted into an amide through a process called aminolysis. This reaction involves heating the ester with ammonia (B1221849) or a primary or secondary amine. libretexts.org The direct amidation of esters, including benzoates, can be facilitated by catalysts like niobium pentoxide (Nb₂O₅), which has shown high activity for this transformation under solvent-free conditions. researchgate.net Base-promoted direct amidation of unactivated esters using strong bases like n-butyllithium (n-BuLi) is also a useful method for amide bond formation. researchgate.net These reactions produce 2,6-dibromobenzamides.

The ester can also be reduced. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (2,6-dibromophenyl)methanol. libretexts.org However, by using a less reactive reducing agent such as diisobutylaluminum hydride (DIBAL-H) at low temperatures, the reduction can be stopped at the aldehyde stage, yielding 2,6-dibromobenzaldehyde. libretexts.org

TransformationReagent(s)Product
AmidationR'R''NHN,N-R',R''-2,6-dibromobenzamide
Reduction (to alcohol)LiAlH₄, then H₂O(2,6-dibromophenyl)methanol
Reduction (to aldehyde)DIBAL-H, -78 °C2,6-dibromobenzaldehyde

Table 2: Amidation and reduction reactions of this compound.

Selective Bromine Functionalization

The two bromine atoms on the aromatic ring of this compound provide a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The steric hindrance imposed by the ortho-ester group can influence the regioselectivity of these transformations.

Regioselective Substitution Reactions (e.g., with amines)

The bromine atoms can be substituted with various nucleophiles, most notably amines, through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. libretexts.orgwikipedia.org This reaction allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. libretexts.orgwikipedia.org The choice of ligand is crucial for the success of the reaction and can influence the scope of compatible amines and the reaction conditions. libretexts.orgacs.org For sterically hindered substrates like this compound, the use of bulky, electron-rich phosphine (B1218219) ligands is often necessary to achieve good yields. Depending on the reaction conditions and the stoichiometry of the reagents, either mono- or di-amination can be achieved, leading to the regioselective synthesis of aminobenzoates.

Formation of Organometallic Intermediates (e.g., Grignard, Lithiation)

The bromine atoms can be converted into organometallic species, which are powerful intermediates for further functionalization.

Grignard Reagents: The reaction of this compound with magnesium metal in an ether solvent can, in principle, form a Grignard reagent. mnstate.eduwikipedia.org However, the presence of the ester group is incompatible with the highly basic and nucleophilic Grignard reagent, which would likely lead to self-condensation or attack on the ester. Therefore, the ester group would need to be protected or the Grignard formation would need to be performed under carefully controlled conditions, if at all possible. A more viable approach would be to first hydrolyze the ester to the corresponding carboxylic acid, which can then be protected before attempting to form the Grignard reagent.

Lithiation: Aryl bromides can undergo lithium-halogen exchange with organolithium reagents like n-butyllithium or tert-butyllithium (B1211817) at low temperatures to form aryllithium species. researchmap.jpclockss.org This is often a very fast reaction. The resulting aryllithium is a potent nucleophile and can react with a wide range of electrophiles. For this compound, this would generate a lithiated intermediate that could then be trapped with an electrophile to introduce a new substituent at the 2- or 2,6-positions. Similar to Grignard reagents, the ester functionality's compatibility with the highly reactive aryllithium is a significant concern. Directed ortho-lithiation, where a functional group directs the deprotonation of an adjacent position, is a related strategy, although less relevant here due to the presence of the bromine atoms. clockss.org

Organometallic IntermediateReagentPotential Subsequent Reaction with Electrophile (E+)Product (after reaction with E+)
Grignard Reagent (from C-Br)Mg, etherE+C-E substituted product
Aryllithium (from C-Br)R-LiE+C-E substituted product

Table 3: Formation and reactivity of organometallic intermediates from the bromine substituents. Note: Compatibility with the ester group is a major challenge.

Derivatization for Enhanced Analytical Performance

For analytical purposes, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize analytes to improve their volatility, thermal stability, and chromatographic behavior. researchgate.netjfda-online.comsigmaaldrich.com this compound itself is amenable to GC analysis. However, its hydrolysis product, 2,6-dibromobenzoic acid, and its aminated derivatives possess functional groups (-COOH, -NH) that can lead to poor peak shape and adsorption on the GC column. researchgate.net

Common derivatization techniques include:

Silylation: This is a widely used method where active hydrogens in functional groups like carboxylic acids and amines are replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comtcichemicals.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose. sigmaaldrich.com

Acylation: This involves the reaction of functional groups with acylating agents, such as anhydrides (e.g., trifluoroacetic anhydride), to form more volatile esters or amides. jfda-online.com

Alkylation: Carboxylic acids can be converted to their corresponding esters (e.g., methyl esters) to increase volatility. Since the parent compound is already a methyl ester, this would be more relevant for its hydrolysis product.

These derivatization reactions improve the analytical performance by reducing the polarity of the analytes, thereby minimizing interactions with the stationary phase of the GC column and resulting in sharper, more symmetrical peaks and improved detection limits. researchgate.netjfda-online.com The choice of derivatizing reagent depends on the specific functional groups present in the analyte. sigmaaldrich.com

Analyte Type (Derivative of this compound)Functional GroupDerivatization MethodCommon ReagentPurpose
Carboxylic Acid (hydrolysis product)-COOHSilylation/AlkylationBSTFA / DiazomethaneIncrease volatility, improve peak shape
Amine (amination product)-NH₂Silylation/AcylationBSTFA / TFAAIncrease volatility, improve peak shape

Table 4: Common derivatization strategies for analytical enhancement of this compound derivatives.

Introduction of Ionizable Tags for Mass Spectrometry

Chemical derivatization is a frequently employed strategy to enhance the detectability of molecules in mass spectrometry (MS). spkx.net.cn The primary goals are to improve ionization efficiency and to generate specific, predictable fragment ions upon collision-induced dissociation (CID), which is valuable for sensitive and selective analysis. spkx.net.cnnist.gov For this compound, derivatization can be approached by modifying either the methyl ester group or, more directly, by functionalizing the aryl bromide positions.

A key strategy involves the introduction of a chemical moiety that is readily ionizable, such as a tertiary amine which is easily protonated, or a quaternary ammonium (B1175870) group which carries a permanent positive charge. researchgate.net One of the most powerful methods for forging carbon-nitrogen bonds on an aromatic ring is the Buchwald-Hartwig amination. wikipedia.orgnumberanalytics.comorganic-chemistry.org This palladium-catalyzed cross-coupling reaction enables the reaction of aryl halides with a wide range of primary or secondary amines. wikipedia.orglibretexts.org By selecting an amine that contains an ionizable group, a tag can be directly installed onto the this compound core at one or both bromine positions. For instance, coupling with an amine like N,N-dimethylethylenediamine would introduce a tertiary amine group, significantly enhancing ionization efficiency in positive-ion mode electrospray ionization (ESI-MS).

Alternatively, the methyl ester can be hydrolyzed to the corresponding 2,6-dibromobenzoic acid. Carboxylic acids themselves can be analyzed by MS, often after derivatization to improve volatility and chromatographic behavior, for example, through trimethylsilyl derivatization for gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov For liquid chromatography-mass spectrometry (LC-MS), derivatizing the carboxylic acid with a reagent containing a pre-charged or easily ionizable group can significantly boost sensitivity.

Table 1: Derivatization Strategies for Mass Spectrometry Tagging

Derivatization StrategyTarget SiteReagent ExampleIonizable Tag IntroducedReaction TypeAnticipated Benefit
C-N Cross-CouplingAryl Bromide (C-Br)N,N-DimethylethylenediamineTertiary AmineBuchwald-Hartwig Amination wikipedia.orgorganic-chemistry.orgEnhanced ESI-MS sensitivity in positive mode.
Ester Hydrolysis & Amide CouplingMethyl Ester (-COOCH₃)1. NaOH (hydrolysis) 2. N,N-Dimethyl-1,3-propanediamine (amide coupling)Tertiary AmineHydrolysis followed by AmidationImproved ionization and structural diversity.
Ester Hydrolysis & SilylationMethyl Ester (-COOCH₃)1. NaOH (hydrolysis) 2. MTBSTFAtert-Butyldimethylsilyl (TBDMS) esterHydrolysis followed by Silylation researchgate.netImproved volatility and fragmentation for GC-MS.

Chromophore or Fluorophore Labeling for Spectroscopic Detection

Labeling with chromophores (light-absorbing molecules) or fluorophores (light-emitting molecules) allows for detection and quantification using UV-Vis or fluorescence spectroscopy, techniques known for their high sensitivity. vjs.ac.vn The dibrominated aromatic ring of this compound is an ideal platform for introducing such labels via palladium-catalyzed cross-coupling reactions. mdpi.com The Suzuki and Sonogashira coupling reactions are particularly powerful tools for this purpose, enabling the formation of new carbon-carbon bonds under relatively mild conditions. organic-chemistry.orgwikipedia.org

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboronic acid or ester. libretexts.org To label this compound, it can be coupled with a boronic acid derivative of a known fluorophore. A wide variety of fluorescent boronic acids are commercially available or can be synthesized. For example, coupling with a coumarin- or pyrene-based boronic acid would yield a highly fluorescent derivative. acs.orgnih.gov These reactions typically use a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base. mdpi.comacs.org The resulting products often exhibit strong fluorescence, with spectroscopic properties that are influenced by the specific structure of the attached fluorophore. mdpi.com

The Sonogashira coupling provides another robust method for derivatization by reacting an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.orggold-chemistry.org This reaction, co-catalyzed by palladium and copper(I) species, creates a rigid alkyne linker between the aromatic core and the fluorescent tag. gold-chemistry.org Attaching fluorophores like pyrene (B120774) via an ethynyl (B1212043) linker (e.g., using 1-ethynylpyrene) can lead to derivatives with distinct photophysical properties suitable for various applications, including fluorescent probes and materials science. frontiersin.orgchemrxiv.org

The choice of fluorophore and coupling strategy allows for the fine-tuning of the resulting derivative's properties, such as its absorption and emission wavelengths, quantum yield, and Stokes shift. nobelprize.org

Table 2: Fluorophore Labeling Strategies for Spectroscopic Detection

Fluorophore TypeCoupling Partner ExampleReaction TypeTypical Catalyst SystemPotential Application
CoumarinCoumarin Boronic AcidSuzuki Coupling mdpi.comacs.orgPd(PPh₃)₄ / Na₂CO₃Fluorescent probes, biological imaging. vjs.ac.vn
Pyrene1-EthynylpyreneSonogashira Coupling organic-chemistry.orggold-chemistry.orgPd(PPh₃)₂Cl₂ / CuI / TEAMolecular sensors, functional organic materials. nih.govchemrxiv.org
FluoreneDiboronic ester of FluoreneSuzuki Coupling organic-chemistry.orgPd(dppf)Cl₂ / K₂CO₃Organic light-emitting diodes (OLEDs).
Thiophene OligomerThienylboronic AcidSuzuki Coupling nobelprize.orgPd(PPh₃)₄ / BaseConducting polymers, chemosensors. researchgate.net

Applications As a Precursor and Building Block in Complex Chemical Synthesis

Precursors for Polymeric Materials (e.g., Polyphenylenes)

The synthesis of polyphenylenes, a class of polymers known for their remarkable thermal stability and chemical resistance, often relies on the cross-coupling of dihalogenated aromatic precursors. caltech.edu While direct polymerization of methyl 2,6-dibromobenzoate into polyphenylenes is not extensively documented, its structural motifs are analogous to monomers successfully employed in the synthesis of these advanced materials. For instance, nickel-catalyzed cross-coupling polymerization of monomers like 2-bromo-4-chloro-hexyloxybenzene has been shown to produce poly(1,3-phenylene)s with high degrees of polymerization. chemrxiv.org

The presence of two bromine atoms in this compound makes it a viable candidate for similar polymerization reactions, such as Suzuki or Yamamoto couplings, to yield substituted polyphenylene chains. The methyl ester group can be retained to influence the polymer's solubility and processing characteristics or can be further modified post-polymerization to introduce other functionalities. The synthesis of novel polyphenylenes containing various functional groups, such as phenyl and benzo-crown-ether groups, has been achieved through Suzuki cross-coupling reactions of polyphenylated dibromides with benzene-1,4-diboronic acid, highlighting the potential for functionalized dibromo-precursors in polymer synthesis. researchgate.net

Table 1: Examples of Dibromo-Precursors in Polyphenylene Synthesis

PrecursorPolymerization MethodResulting PolymerReference
1,4-dibromobenzeneDiels–Alder cycloaddition polymerizationPorous polyphenylenes nih.gov
2-bromo-4-chloro-hexyloxybenzeneNickel-catalyzed cross-couplingPoly(1,3-phenylene) chemrxiv.org
2,6-dibromo-1-hexyloxybenzeneNickel-catalyzed polymerizationPoly(1,3-phenylene) chemrxiv.org
Polyphenylated dibromideSuzuki cross-couplingPolyphenylenes with phenyl and benzo-crown-ether groups researchgate.net

Intermediates in the Synthesis of Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. eeer.orgnih.gov The properties of MOFs, including their pore size, surface area, and functionality, are dictated by the geometry and chemical nature of these organic linkers. mdpi.com Dicarboxylic acids are commonly employed as linkers; therefore, this compound could serve as a precursor to a functionalized linker for MOF synthesis.

Through hydrolysis of the methyl ester to a carboxylic acid and subsequent derivatization or direct use, the resulting 2,6-dibromobenzoic acid could be incorporated into MOF structures. The bromine atoms would offer sites for post-synthetic modification, allowing for the introduction of additional functional groups within the framework. This strategy of using functionalized linkers is a key approach to tuning the properties of MOFs for specific applications, such as gas storage and catalysis. mdpi.comresearchgate.net While the direct use of this compound as a linker precursor is not explicitly detailed in the literature, the synthesis of MOFs from various functionalized aromatic compounds is well-established. nih.gov

Role in Aryne and Heteroaryne Chemistry

Arynes are highly reactive intermediates characterized by a formal triple bond within an aromatic ring. They are powerful tools in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. A common method for generating arynes involves the treatment of ortho-dihaloarenes with strong bases. greyhoundchrom.com Given its 1,2-dibromo substitution pattern, this compound is a potential precursor for the generation of a substituted benzyne.

Upon treatment with a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), this compound could undergo elimination to form a methyl 3-carboxybenzyne intermediate. This reactive species can then be trapped in situ by a variety of nucleophiles and dienes to generate complex, polysubstituted aromatic compounds. The regioselectivity of these trapping reactions can be influenced by the electronic nature of the substituents on the aryne. researchgate.net While specific studies on this compound as an aryne precursor are not prevalent, the general principle is well-supported by extensive research on the generation of arynes from other 1,2-dihalogenated benzenes. greyhoundchrom.comacs.org

Building Blocks for Macrocycles and Supramolecular Structures

Macrocycles and other supramolecular architectures are large, cyclic molecules that have attracted significant interest due to their applications in host-guest chemistry, molecular recognition, and catalysis. sciensage.infobeilstein-journals.org The synthesis of these complex structures often relies on the use of rigid or semi-rigid building blocks that can direct the formation of the desired cyclic structure.

The two bromine atoms on this compound provide two reactive sites for coupling reactions, making it a suitable building block for the synthesis of macrocycles. Through reactions such as Sonogashira or Suzuki couplings with di-functionalized linkers, it is possible to construct large, shape-persistent macrocycles. mun.ca The ester functionality can serve to modulate the solubility of the resulting macrocycle or can be a site for further functionalization. The synthesis of shape-persistent macrocycles is a key strategy towards the rational design of stable, large-pore materials. mun.ca While direct examples of using this compound for this purpose are not common, the principles of macrocycle synthesis using di-halogenated aromatic building blocks are well-established. sciensage.infounits.it

Carbonylative Synthesis Applications

Carbonylative synthesis involves the incorporation of a carbonyl group (CO) into an organic molecule, often catalyzed by transition metals like palladium. beilstein-journals.orgresearchgate.net This methodology provides a direct route to a wide variety of carbonyl-containing compounds, including ketones, esters, amides, and heterocycles. The presence of two bromine atoms makes this compound a suitable substrate for palladium-catalyzed carbonylative coupling reactions.

For instance, the carbonylative coupling of 1,2-dibromoarenes with primary amines, using molybdenum hexacarbonyl as a CO source, has been shown to produce phthalimides in high yields. rsc.org Similarly, sequential palladium and copper-catalyzed amination followed by a palladium-catalyzed intramolecular aminocarbonylation of 1,2-dibromobenzene (B107964) can be used to synthesize dibenzodiazepinones. nih.gov These examples demonstrate the potential of using the dibromo-functionality of compounds like this compound to construct complex heterocyclic systems through carbonylative cyclization.

Table 2: Examples of Carbonylative Synthesis with Dibromoarenes

Dibromoarene SubstrateReagentsProductReference
1,2-dibromoarenesPrimary amines, Mo(CO)₆, Pd(OAc)₂, CataCXium A, DBUPhthalimides rsc.org
1,2-dibromobenzeneo-phenylenediamines, Mo(CO)₆, Pd(OAc)₂, t-BuXPhos, Et₃NDibenzodiazepinones nih.gov
2-(2-bromophenyl)-1-alkyl-1H-indolesPd(OAc)₂, AlCl₃Indeno[1,2-b]indol-10(5H)-ones beilstein-journals.org

Advanced Spectroscopic Characterization and Analytical Methodologies for Methyl 2,6 Dibromobenzoate

The definitive identification and structural elucidation of Methyl 2,6-dibromobenzoate rely on a suite of advanced spectroscopic and analytical techniques. These methodologies provide detailed information regarding the compound's molecular weight, elemental composition, fragmentation patterns, and the precise arrangement of atoms within its structure. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the principal tools employed for this purpose.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to modern computational chemistry. missouri.edu They are used to determine the electronic structure and energy of molecules, from which a wide range of properties can be derived. These calculations are broadly categorized into ab initio and density functional theory methods.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. tudelft.nl This approach offers a favorable balance between accuracy and computational cost, making it suitable for studying the geometry, vibrational frequencies, and electronic structure of medium to large-sized molecules. tudelft.nlnih.gov DFT calculations are instrumental in predicting phase stability, voltage, and diffusion properties in materials science. tudelft.nl

While dedicated DFT studies on methyl 2,6-dibromobenzoate are sparse in the reviewed literature, calculations on the related compound, methyl benzoate (B1203000), have been performed. For instance, the geometry of methyl benzoate has been optimized using the B3LYP method with a 6-31g* basis set to study its interaction with other molecules. iau.iriau.ir Such calculations provide detailed information on the molecule's structural parameters.

Table 1: Illustrative Optimized Geometrical Parameters for Methyl Benzoate (Calculated)

ParameterBond/AngleValue
Bond LengthC=O~1.21 Å
Bond LengthC-O (ester)~1.34 Å
Bond LengthO-CH₃~1.44 Å
Bond LengthC-C (ring)~1.39 - 1.40 Å
Bond AngleO=C-O~125°
Bond AngleC-O-C~116°
Note: These are typical values for methyl benzoate from DFT calculations and serve as an illustrative example. Actual values may vary slightly depending on the specific level of theory and basis set used.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. scirp.org These methods include the Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) approaches, which offer increasing levels of accuracy and computational cost. missouri.edufurman.edu

Specific ab initio studies on this compound are not found in the surveyed literature. However, research on methyl benzoate has employed these methods. For example, the rotational energy barrier of the carbonyl group in methyl benzoate has been investigated using ab initio calculations at the MP2/6-31G* level. missouri.edu Such studies provide fundamental insights into the molecule's conformational flexibility and dynamics. missouri.edunih.gov DFT and ab initio methods have also been applied to examine the reaction mechanisms between methyl benzoate and other reactants, such as ammonia (B1221849). acs.org

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. scilit.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules, such as solvents or biological targets. scilit.comnih.govresearchgate.net

There are no specific molecular dynamics simulation studies focused on this compound in the available literature. However, MD simulations have been utilized to study the properties of methyl benzoate. For example, classical MD simulations using force fields like OPLS-AA have been employed to investigate the molecular-level structure and phase behavior of methyl benzoate in solvent mixtures. researchgate.net Furthermore, in silico simulations, including molecular dynamics, have been used to investigate the interactions of methyl benzoate with biological targets, providing insights into its potential modes of action. scilit.comontosight.ai

Electronic Structure Analysis

The analysis of a molecule's electronic structure is crucial for understanding its chemical reactivity, stability, and spectroscopic properties. Key components of this analysis include the examination of frontier molecular orbitals (HOMO and LUMO) and the mapping of the molecular electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. sciencepublishinggroup.com A smaller gap generally implies higher reactivity. sciencepublishinggroup.comelixirpublishers.com

Specific HOMO-LUMO energy gap data for this compound is not available in the reviewed literature. For the related molecule, methyl benzoate, these properties have been calculated using DFT. In one study, the HOMO and LUMO orbitals were found to be distributed across the entire structure, with the LUMO orbitals being less prominent on the methyl group. iau.ir This distribution suggests that electrophilic reactions are likely to occur on the main body of the molecule. iau.ir

Table 2: Illustrative Frontier Orbital Energies for Methyl Benzoate (Calculated)

ParameterEnergy (eV)
EHOMO-6.9 to -7.1
ELUMO-0.8 to -1.0
ΔE (HOMO-LUMO Gap)~6.0 to 6.2
Note: These values are representative for methyl benzoate calculated by DFT methods iau.ir and serve as an illustrative example. The exact values depend on the computational method and basis set.

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule. umass.edu It is mapped onto the electron density surface, where different colors represent varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). umass.eduumass.edu The MEP map is valuable for predicting noncovalent interactions and chemical reactivity. dntb.gov.ua

An MEP map specifically for this compound has not been found in the literature. For methyl benzoate, MEP analysis shows, as expected, a region of high negative electrostatic potential (red) around the carbonyl and ester oxygen atoms due to their high electronegativity. umass.edu This indicates these sites are the most likely to interact with electrophiles. The aromatic ring and the methyl group exhibit less negative or slightly positive potentials (green to blue), representing the less reactive or electrophilic parts of the molecule. The presence of two electron-withdrawing bromine atoms at the ortho positions in this compound would be expected to significantly alter the MEP map, likely increasing the positive potential on the aromatic ring and influencing the potential around the ester group.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides insight into intramolecular and intermolecular bonding and interactions within a molecule. taylorandfrancis.com It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors), which represents a stabilizing interaction. taylorandfrancis.com The energy of these interactions, known as hyperconjugative interactions, can be quantified using second-order perturbation theory. taylorandfrancis.comglobalresearchonline.net

In the context of substituted benzoates, NBO analysis can elucidate the influence of substituents on the electronic structure and stability of the molecule. For instance, in a study of 1,4-dibromo-2,5-difluorobenzene, strong intramolecular hyperconjugative interactions were found to significantly stabilize the molecule. globalresearchonline.net Specifically, the interaction between the π(C1-C2) and π(C5-C6) orbitals resulted in a stabilization energy of 122.85 kJ mol-1, leading to a weakening and lengthening of the C5-C6 bond. globalresearchonline.net

Lone pairs of the oxygen atoms in the ester group donating to the antibonding orbitals of the carbonyl group and the aromatic ring.

Lone pairs of the bromine atoms donating to the antibonding orbitals of the aromatic ring.

π-orbitals of the benzene (B151609) ring interacting with the antibonding orbitals of the carbonyl group and the C-Br bonds.

A general representation of significant hyperconjugative interactions identified through NBO analysis in similar aromatic compounds is provided in the table below.

Table 1: Representative Hyperconjugative Interactions and Their Stabilization Energies (E(2)) from NBO Analysis of Substituted Aromatic Compounds (Note: This table is illustrative and not specific to this compound, as direct data was not found. The values are representative of interactions found in similar brominated and ester-substituted benzene derivatives.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(2) O (ester)π(C=O)~20-30Intramolecular resonance in the ester group
π(C-C) (ring)π(C=O)~5-10Conjugation between the ring and carbonyl
LP(1) Brσ(C-C) (ring)~1-5Halogen-ring electronic interaction
σ(C-H) (ring)σ(C-Br)~0.5-2Vicinal σ-σ* interaction

LP denotes a lone pair, π denotes a pi bond, and σ denotes a sigma bond. E(2) represents the stabilization energy.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. researchgate.net It allows for the calculation of energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway. acs.org

While specific computational studies on the reaction mechanisms of this compound were not found in the search results, general principles of computational reaction mechanism studies can be applied. For example, in the palladium-catalyzed oxidation of alcohols using phenyl chloride as an oxidant, DFT calculations supported a mechanism involving oxidative addition, beta-hydride elimination, and reductive elimination. researchgate.net

For this compound, computational modeling could be used to investigate various reactions, such as:

Nucleophilic Aromatic Substitution: Modeling the substitution of one or both bromine atoms by various nucleophiles. This would involve calculating the activation barriers for the formation of the Meisenheimer complex and the subsequent departure of the bromide ion.

Suzuki Coupling: Elucidating the mechanism of palladium-catalyzed cross-coupling reactions to form C-C bonds at the positions of the bromine atoms. This would involve modeling the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

Ester Hydrolysis: Investigating the acid- or base-catalyzed hydrolysis of the methyl ester group. Computational modeling could determine the energies of the tetrahedral intermediates and transition states.

A hypothetical energy profile for a generic nucleophilic aromatic substitution reaction is presented in the interactive table below.

Interactive Table 2: Hypothetical Energy Profile for a Nucleophilic Aromatic Substitution on this compound (This data is illustrative and not from a specific study on this compound.)

Reaction CoordinateSpeciesRelative Energy (kcal/mol)Description
1Reactants (MDB + Nu-)0.0Starting materials
2Transition State 1+15.2Formation of Meisenheimer complex
3Intermediate (Meisenheimer complex)-5.8Tetrahedral intermediate
4Transition State 2+12.5Departure of bromide ion
5Products (Substituted benzoate + Br-)-10.1Final products

MDB: this compound; Nu-: Nucleophile

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties, including NMR, IR, and UV-Vis spectra. numberanalytics.comschrodinger.com These predictions can aid in the interpretation of experimental spectra and the structural elucidation of molecules. nmrdb.org

NMR Spectroscopy: The prediction of NMR chemical shifts can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. faccts.deresearchgate.net The accuracy of these predictions depends on the level of theory, the basis set used, and whether solvent effects are considered. faccts.de For complex molecules, a Boltzmann weighting of the spectra of different low-energy conformers may be necessary to obtain good agreement with experimental data. faccts.de

IR Spectroscopy: Computational methods can calculate the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies are often scaled to better match experimental values due to the neglect of anharmonicity in the calculations. researchgate.net

While no specific computational spectroscopic predictions for this compound were found, the table below presents a hypothetical comparison of predicted and experimental ¹³C NMR chemical shifts for a similar molecule, highlighting the typical accuracy of such predictions.

Interactive Table 3: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for a Substituted Benzene Derivative (This data is illustrative and not specific to this compound.)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Difference (ppm)
C1 (C-COO)132.5133.1-0.6
C2 (C-Br)120.8121.5-0.7
C3131.2131.9-0.7
C4128.9129.4-0.5
C5134.6135.0-0.4
C6 (C-Br)120.6121.3-0.7
C=O165.4166.2-0.8
O-CH₃52.753.0-0.3

Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. ijert.orgsemanticscholar.org These studies use molecular descriptors, which are numerical representations of the chemical structure, to build mathematical models that can predict the properties of new, untested compounds. semanticscholar.org

Descriptors used in QSAR/QSPR studies can be categorized as:

1D: Based on the molecular formula (e.g., molecular weight).

2D: Based on the 2D structure (e.g., topological indices).

3D: Based on the 3D conformation (e.g., steric and electrostatic fields). nih.gov

4D: Includes conformational flexibility. mdpi.com

For a series of compounds including this compound, a QSAR study could be performed to predict, for example, their potential as enzyme inhibitors. nih.gov A QSPR study could be used to predict physical properties like boiling point or solubility. The quality of a QSAR/QSPR model is assessed by statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). ijert.org

The table below provides an example of descriptors that could be used in a QSAR/QSPR study of a series of substituted benzoates.

Interactive Table 4: Examples of Molecular Descriptors for QSAR/QSPR Studies

Descriptor TypeDescriptor NameDescriptionPotential Relevance for this compound
ConstitutionalMolecular WeightThe sum of the atomic weights of all atoms in the molecule.Related to size and transport properties.
TopologicalKier & Hall Shape IndexDescribes the shape of the molecule based on its connectivity.Influences how the molecule fits into a binding site.
ElectronicDipole MomentA measure of the overall polarity of the molecule.Important for electrostatic interactions.
StericMolar RefractivityA measure of the volume occupied by a molecule and its polarizability.Relates to the size and binding affinity of the molecule.
HydrophobicLogPThe logarithm of the partition coefficient between octanol (B41247) and water.A measure of the hydrophobicity of the molecule.

Future Research Directions and Emerging Opportunities

Green Chemistry Approaches in Synthesis

The synthesis of Methyl 2,6-dibromobenzoate and similar halogenated aromatics traditionally involves methods that are often not aligned with the principles of green chemistry. Future research will likely focus on developing more sustainable and environmentally benign synthetic routes.

Key areas for improvement include enhancing atom economy, utilizing safer solvents, and improving energy efficiency. Traditional bromination of aromatic compounds can have a low atom economy, as it often generates hydrogen bromide (HBr) as a waste byproduct. researchgate.netmlsu.ac.in Future methods could focus on catalytic systems that utilize both bromine atoms from molecular bromine, potentially through an integrated approach of bromination coupled with oxybromination, significantly improving atom efficiency. researchgate.net

The esterification step, typically the reaction of 2,6-dibromobenzoic acid with methanol (B129727), often uses strong mineral acids like sulfuric acid, which are difficult to recover and generate significant waste. mdpi.com A greener alternative is the use of recoverable solid acid catalysts, such as those based on zirconium or titanium, which can be easily separated from the reaction mixture and reused, thereby minimizing waste and simplifying purification. mdpi.com

Furthermore, the choice of solvent is critical. Many reactions involving aryl halides use dipolar aprotic solvents like DMF, NMP, and 1,4-dioxane, which are facing increasing regulatory scrutiny. nih.govacs.org Research into sustainable alternatives, such as bio-based solvents like cyclopentyl methyl ether (CPME) or γ-valerolactone (GVL), is a crucial direction. nih.govacs.org Additionally, energy-intensive processes can be replaced with more efficient technologies like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. ajrconline.org

Table 1: Comparison of Traditional and Green Synthesis Approaches

Metric Traditional Approach Green Chemistry Approach Research Focus
Atom Economy Low (e.g., bromination generates HBr waste) mlsu.ac.in High Catalytic systems for full utilization of reagents (e.g., in-situ HBr recycling). researchgate.net
Catalyst Homogeneous mineral acids (e.g., H₂SO₄) mdpi.com Heterogeneous solid acids (e.g., Zr/Ti oxides) mdpi.com Development of highly active, stable, and recyclable solid catalysts.
Solvents Petroleum-derived, hazardous (e.g., DMF, Dioxane) nih.gov Bio-based, safer alternatives (e.g., CPME, Cyrene, GVL) nih.govacs.org Screening and application of green solvents for aryl halide synthesis and functionalization.
Energy Input Conventional heating (often prolonged) Microwave irradiation, flow chemistry ajrconline.orgmdpi.com Optimization of energy-efficient techniques to reduce reaction times and carbon footprint.
Waste Generation High (neutralization salts, solvent waste) Low (catalyst recycling, solvent reduction) Designing processes with minimal downstream processing and waste treatment.

Novel Catalytic Systems for Transformations

The two bromine atoms on this compound are prime sites for chemical modification, making it a valuable substrate for developing and testing novel catalytic systems. Future research will likely move beyond traditional palladium catalysis to explore more sustainable and versatile methods.

Earth-Abundant Metal Catalysis: There is a significant push to replace expensive and scarce precious metals like palladium with earth-abundant alternatives such as iron, nickel, and copper. nih.govmdpi.comrsc.org Developing robust catalysts based on these metals for cross-coupling reactions (e.g., Suzuki, Kumada, C-N coupling) of sterically hindered substrates like this compound is a major goal. mdpi.comrsc.orgchemrxiv.org While simply swapping the metal does not guarantee a "greener" process, as solvent and ligand choice have a large impact, the lower cost and toxicity of these metals are significant drivers. nih.govrsc.org

Photocatalysis: Visible-light photocatalysis offers a powerful and sustainable method for generating highly reactive aryl radicals from aryl halides under exceptionally mild conditions. nih.govd-nb.info This approach can be used to activate the C-Br bonds in this compound, enabling a wide range of transformations such as borylation, cyanation, arylation, and alkylation, often without the need for transition metals. d-nb.infoacs.org The use of organic dyes or semiconductor materials as photocatalysts further enhances the green credentials of these methods. nih.govbeilstein-journals.orgresearchgate.net

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. mt.com Future research could explore the use of engineered enzymes, such as oxidoreductases or transferases, for the highly selective functionalization of this compound. mt.comchemrxiv.org Biocatalysis offers the potential for reactions to occur under mild, aqueous conditions with unparalleled selectivity, avoiding the need for protecting groups and reducing side products. chemrxiv.orgmdpi.com

C-H Activation: A highly atom-economical strategy for functionalization is direct C-H activation. mt.com Catalytic systems, for instance those based on ruthenium, could potentially be developed to selectively functionalize the C-H positions on the aromatic ring of this compound, leaving the C-Br bonds available for subsequent transformations. mt.com

Table 2: Emerging Catalytic Systems for Transforming this compound

Catalytic System Target Transformation Key Advantages & Research Opportunities
Earth-Abundant Metals (Fe, Ni, Cu) Cross-coupling (Suzuki, Heck, Amination) Lower cost and toxicity compared to Palladium; development of ligands for hindered substrates. mdpi.comrsc.org
Photocatalysis (Visible Light) Radical-mediated functionalization (Borylation, Cyanation, Arylation) Mild reaction conditions, avoids stoichiometric reagents, enables novel reactivity. nih.govd-nb.info
Biocatalysis (Enzymes) Selective C-H or C-Br functionalization High chemo-, regio-, and stereoselectivity; aqueous conditions; sustainable. mt.commdpi.com
C-H Activation Catalysis (Ru, Rh, Ir) Direct functionalization of aromatic C-H bonds Maximizes atom economy, reduces pre-functionalization steps. mt.com

Integration into Advanced Materials Science

As a bifunctional monomer, this compound is an attractive building block for the synthesis of advanced organic materials. Its two reactive bromine sites allow it to be incorporated into polymer chains or porous frameworks.

Advanced Polymers: The compound can serve as a monomer in various polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers. rsc.org Techniques like Direct Heteroarylation Polymerization (DHAP) offer a more sustainable route to these materials by reducing the need for pre-functionalized monomers. gatech.edu The resulting polymers could have applications in organic electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors, where the properties of the polymer backbone can be tuned by the choice of co-monomers.

Porous Organic Materials: The defined geometry of this compound makes it an excellent candidate for constructing highly ordered porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). By reacting it with complementary multi-topic linkers, it is possible to create materials with precisely controlled pore sizes and chemical functionalities. These materials are being investigated for a wide range of applications, including gas storage and separation, catalysis, and sensing. The ester group could also be hydrolyzed post-synthesis to introduce carboxylic acid functionality into the pores, further tuning the material's properties. rsc.org

Table 3: Potential Applications of this compound in Materials Science

Material Type Synthetic Route Prospective Applications
Conjugated Polymers Cross-coupling polymerization (e.g., Suzuki, DHAP) gatech.edu Organic electronics (OLEDs, OFETs), sensors.
Covalent Organic Frameworks (COFs) Solvothermal synthesis with multi-topic linkers Gas separation/storage, heterogeneous catalysis, sensing.
Functional Membranes Incorporation into polymer matrices followed by hydrolysis rsc.org Water purification, oil-water separation. rsc.org
Functionalized Aerogels Polymerization followed by supercritical drying rsc.org Thermal insulation, lightweight structural materials. rsc.org

Development of High-Throughput Screening Methodologies

To accelerate the discovery and optimization of the reactions and materials described above, the development and application of high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid and parallel testing of a large number of experimental variables. unchainedlabs.com

For the catalytic transformations of this compound, HTS can be used to screen vast arrays of catalysts, ligands, bases, solvents, and reaction temperatures simultaneously. numberanalytics.com This is often done in miniaturized formats, such as 96-well or 384-well plates, which significantly reduces the consumption of valuable starting materials and reagents. nih.govresearchgate.net

The analysis of these high-throughput experiments has been revolutionized by techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), which can analyze reaction outcomes in seconds per sample without the need for traditional workup or chromatography. nih.govpurdue.edu This enables the screening of thousands of unique reaction conditions per day. nih.gov Colorimetric or fluorescence-based assays can also provide rapid readouts on reaction conversion, further speeding up the optimization process. rsc.orgresearchgate.net The large datasets generated by HTS can then be used to build computational models that predict reaction performance, guiding future experimental design and uncovering fundamental principles of reactivity. researchgate.net

Table 4: High-Throughput Screening for Optimization of a Suzuki Coupling Reaction

HTS Component Parameters Screened Expected Outcome
Reaction Plate (e.g., 96-well) Catalysts (various Pd/Ni pre-catalysts), Ligands, Bases (K₃PO₄, Cs₂CO₃, etc.), Solvents (Toluene, Dioxane, CPME) numberanalytics.com Identification of "hotspots" or optimal combinations of reagents for high yield. nih.gov
Robotic Liquid Handler Precise dispensing of reagent stock solutions, varying stoichiometry and concentration. Systematic exploration of the reaction space with high reproducibility. nih.gov
Rapid Analysis (e.g., UPLC-MS/DESI-MS) Product formation, byproduct identification, starting material consumption. nih.govnih.gov Rapid quantification of reaction success, enabling quick decision-making.
Data Analysis Software Generation of heat maps, statistical analysis, model building. Visualization of trends and identification of key parameters influencing the reaction. nih.govresearchgate.net

Q & A

Basic: What are the optimized synthetic routes for Methyl 2,6-dibromobenzoate, and how can reaction conditions be tailored to improve yield?

Methodological Answer:
this compound is typically synthesized via esterification of 2,6-dibromobenzoic acid using methanol under acidic catalysis. To optimize yield:

  • Catalyst Selection : Use H₂SO₄ or thionyl chloride (SOCl₂) for efficient activation of the carboxylic acid group.
  • Temperature Control : Maintain reflux conditions (~70–80°C) to drive the reaction to completion while avoiding decomposition.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol can isolate the product with >95% purity .
  • Monitoring : Track reaction progress using TLC or HPLC to identify intermediates and byproducts.

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:
A multi-technique approach ensures accurate structural confirmation:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks for the methyl ester (δ ~3.9 ppm) and aromatic protons (δ ~7.5–8.0 ppm). ¹³C NMR confirms bromine-induced deshielding of aromatic carbons .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, critical for verifying regioselectivity in brominated derivatives. Symmetry codes and refinement protocols (e.g., SHELXTL) ensure data accuracy .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (MW: 307.96 g/mol) and isotopic patterns from bromine .

Advanced: How can contradictions in reported melting points or solubility data for this compound be resolved experimentally?

Methodological Answer:
Discrepancies often arise from impurities or measurement protocols. To resolve:

  • Differential Scanning Calorimetry (DSC) : Perform a slow heating ramp (1–2°C/min) under nitrogen to determine precise melting points and detect polymorphic transitions .
  • Shake Flask Method : Measure aqueous solubility (S_w) at 298.15 K using UV-vis spectrophotometry. Pre-saturate solutions for 24 hours and filter to remove undissolved particles .
  • Cross-Validation : Compare results with structurally similar compounds (e.g., Methyl 2,5-dibromobenzoate) to identify outliers caused by substituent effects .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:
The bromine substituents activate the aromatic ring for NAS:

  • Steric and Electronic Effects : The 2,6-dibromo configuration creates steric hindrance, favoring para-substitution if possible. Electron-withdrawing bromine atoms enhance electrophilicity at the meta position.
  • Kinetic Studies : Monitor reaction rates under varying temperatures and nucleophile concentrations (e.g., using NaOCH₃ in DMF). Arrhenius plots can differentiate between SNAr and radical pathways .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states and regioselectivity, validated by experimental product ratios .

Advanced: How can environmental mobility and degradation pathways of this compound be assessed?

Methodological Answer:
Environmental fate studies require:

  • Volatility Measurements : Use Knudsen effusion or static manometry to determine vapor pressure (Pₜ), correlating with atmospheric persistence .
  • Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25°C. Analyze degradation products (e.g., 2,6-dibromobenzoic acid) via LC-MS .
  • Photolysis Experiments : Simulate sunlight exposure (λ >290 nm) in a photoreactor. Monitor debromination or ester cleavage using GC-MS .

Advanced: What strategies mitigate challenges in cross-coupling reactions involving this compound?

Methodological Answer:
For Suzuki-Miyaura or Ullmann couplings:

  • Catalyst Optimization : Use Pd(PPh₃)₄ or XPhos Pd G3 to enhance reactivity with aryl boronic acids. Additives like K₂CO₃ improve turnover .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus toluene/water biphasic systems to balance solubility and catalyst stability.
  • Byproduct Analysis : Identify homo-coupling byproducts (e.g., biaryls) via GC-MS and adjust stoichiometry or catalyst loading to suppress them .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation of dust or vapors .
  • Waste Disposal : Collect brominated waste separately in halogen-resistant containers. Neutralize acidic byproducts before disposal .
  • Spill Management : Absorb spills with vermiculite or sand, then transfer to sealed containers for incineration .

Advanced: How does this compound’s electronic structure influence its application in materials science?

Methodological Answer:
The compound’s electron-deficient aromatic ring enables:

  • Coordination Chemistry : Act as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems. IR and XPS confirm metal-binding via ester carbonyl or bromine .
  • Polymer Synthesis : Incorporate into monomers for flame-retardant polymers. TGA analysis assesses thermal stability and bromine release profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.